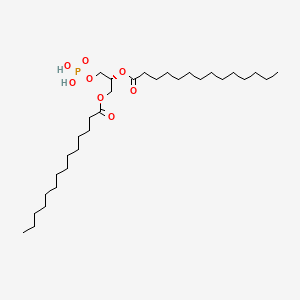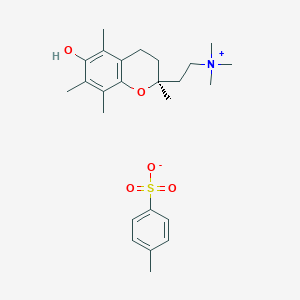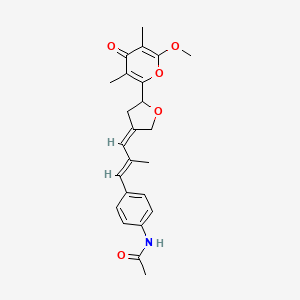
Dimyristoyl phosphatidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-ditetradecanoyl-sn-glycerol-3-phosphate is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as tetradecanoyl (myristoyl). It is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate and a tetradecanoate ester. It is a conjugate acid of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-).
Aplicaciones Científicas De Investigación
Model Membrane Systems
Dimyristoyl phosphatidic acid (DMPA) plays a crucial role in model membrane systems. Struppe, Whiles, and Vold (2000) explored acidic bicelles containing DMPA, demonstrating their utility in studying membrane properties and protein interactions (Struppe, Whiles, & Vold, 2000). Additionally, Lösche and Möhwald (2004) showed that DMPA monolayers can be used as model systems to study interactions with coexisting fluid and solid membrane areas (Lösche & Möhwald, 2004).
Membrane Dynamics and Protein Interactions
Research by Natali et al. (2002, 2003) and Natali et al. (2001) focused on the dynamics of DMPA membranes and their interactions with myelin basic protein (MBP). These studies revealed significant effects on membrane anisotropy and molecular motions, highlighting the role of DMPA in protein-membrane interactions (Natali et al., 2002), (Natali et al., 2003), (Natali et al., 2001).
Lipid-Metal Ion Interactions
Oberts and Blanchard (2009) studied the interaction of DMPA with various metal ions, providing insights into lipid-metal ion interfacial interactions. This research is significant for understanding the organization of lipid layers and their response to different metal ions (Oberts & Blanchard, 2009).
Lipid-Protein Interactions
Mateášik, Šikurová, and Chorvat (2002) investigated the interaction of merocyanine 540 with DMPA-containing membranes, revealing insights into the affinity of molecules to charged membranes and the impact of DMPA on these interactions (Mateášik, Šikurová, & Chorvat, 2002).
Signaling Pathways and Second Messenger Roles
Munnik (2001) highlighted the emerging role of phosphatidic acid, including DMPA, as a second messenger in plant signaling pathways, illustrating its importance in various stress treatments and signaling processes (Munnik, 2001).
Membrane Domain Formation and Stability
Poveda et al. (2002) studied the effects of Acetylcholine Receptor on DMPA membranes, showing how proteins can direct the formation of specific lipid domains, which is critical for understanding membrane organization and function (Poveda et al., 2002).
Propiedades
Fórmula molecular |
C31H61O8P |
|---|---|
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/t29-/m1/s1 |
Clave InChI |
OZSITQMWYBNPMW-GDLZYMKVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)

![5-[[4-(1,3-Benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B1240669.png)

![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)
![[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1240674.png)
![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)

